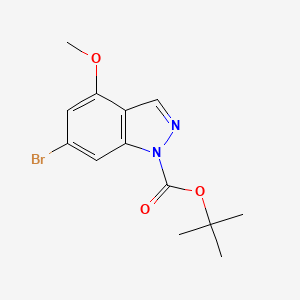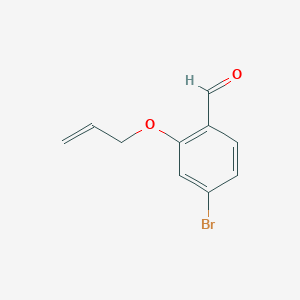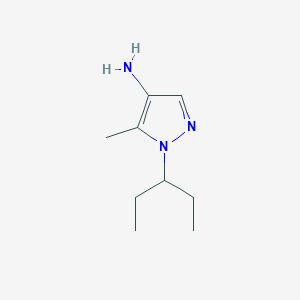
5-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound “ethyl 5-methyl-1,1-dioxo-2-{[5-(pentan-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,2,6-thiadiazine-4-carboxylate” was prepared via alkylation of “3-(chloromethyl)-5-(pentan-3-yl)-1,2,4-oxadiazole” in anhydrous dioxane in the presence of triethylamine .Wissenschaftliche Forschungsanwendungen
Inhibitor of Hepatitis B Virus (HBV)
- Scientific Field: Virology .
- Application Summary: The compound ethyl 5-methyl-1,1-dioxo-2-{[5-(pentan-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,2,6-thiadiazine-4-carboxylate, which has a similar structure to the compound you mentioned, has been studied as a potential inhibitor of the Hepatitis B virus (HBV) .
- Methods of Application: The compound was prepared via alkylation of 3-(chloromethyl)-5-(pentan-3-yl)-1,2,4-oxadiazole in anhydrous dioxane in the presence of triethylamine .
- Results: Molecular docking studies were used to evaluate the compound as a potential system that interacts effectively with the capsid of the Hepatitis B virus (HBV), supported by an experimental in vitro HBV replication model .
Herbicide
- Scientific Field: Agriculture .
- Application Summary: Pendimethalin, a compound with a similar structure to the one you mentioned, is used as a herbicide to control most annual grasses and common weeds in cereals, fruit, and vegetables .
- Methods of Application: The compound is applied to crops such as wheat, corn, soybeans, maize, fruit, vegetables, turf, lawns, potatoes, vineyards, and peanuts to control pests .
- Results: The application of this compound effectively controls annual grasses including Barnyardgrass, goosegrass, crab grass, signal grass, and common buffalo grass; Annual broad-leaved weeds including pigweed, goosefoot, and purslane .
Synthetic Intermediate
- Scientific Field: Organic Chemistry .
- Application Summary: The compound “5-Methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole” is a synthetic intermediate used in the production of other complex organic compounds .
- Methods of Application: The compound is synthesized and then used in subsequent reactions to produce the desired end product .
- Results: The use of this compound as a synthetic intermediate can lead to the production of a wide range of other compounds, depending on the specific reactions used .
Pesticide
- Scientific Field: Agriculture .
- Application Summary: Pendimethalin, a compound with a similar structure to the one you mentioned, is used as a pesticide to control most annual grasses and common weeds in cereals, fruit, and vegetables .
- Methods of Application: The compound is applied to crops such as wheat, corn, soybeans, maize, fruit, vegetables, turf, lawns, potatoes, vineyards, and peanuts to control pests .
- Results: The application of this compound effectively controls annual grasses including Barnyardgrass, goosegrass, crab grass, signal grass, and common buffalo grass; Annual broad-leaved weeds including pigweed, goosefoot, and purslane .
Antiviral
- Scientific Field: Virology .
- Application Summary: The compound “ethyl 5-methyl-1,1-dioxo-2-{[5-(pentan-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,2,6-thiadiazine-4-carboxylate” has been studied as a potential inhibitor of the Hepatitis B virus (HBV) .
- Methods of Application: The compound was prepared via alkylation of 3-(chloromethyl)-5-(pentan-3-yl)-1,2,4-oxadiazole in anhydrous dioxane in the presence of triethylamine .
- Results: Molecular docking studies were used to evaluate the compound as a potential system that interacts effectively with the capsid of the Hepatitis B virus (HBV), supported by an experimental in vitro HBV replication model .
Antibacterial
- Scientific Field: Microbiology .
- Application Summary: A series of indole-based pyrido[1,2-a] benzimidazole derivatives, which have a similar structure to the compound you mentioned, have been synthesized and evaluated for in vitro antimicrobial activity against some Gram-positive and Gram-negative bacteria and fungi .
- Methods of Application: The compounds were synthesized and then tested for their antimicrobial activity using the broth microdilution minimum inhibitory concentration (MIC) method .
- Results: Compounds displayed significant antimicrobial activity, with MIC values ranging from 12.5 to 62.5 μg/ml .
Zukünftige Richtungen
The future directions for research on “5-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine” could include further exploration of its synthesis, characterization, and potential applications. Given the biological activities observed for structurally similar compounds, it may be worthwhile to investigate the potential biological activities of "5-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine" .
Eigenschaften
IUPAC Name |
5-methyl-1-pentan-3-ylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-4-8(5-2)12-7(3)9(10)6-11-12/h6,8H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBZLFNRJWTFNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=C(C=N1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



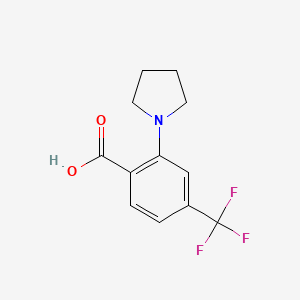
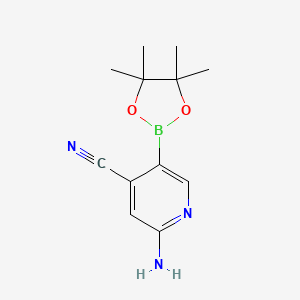
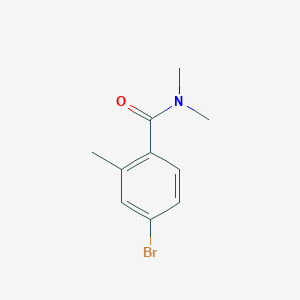
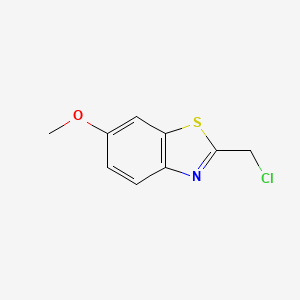
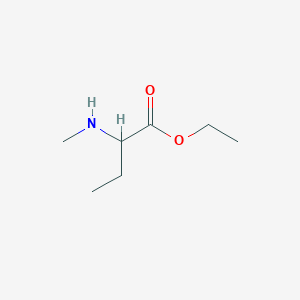
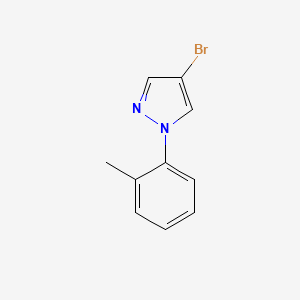
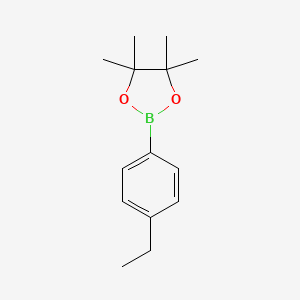
![cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine](/img/structure/B1526733.png)
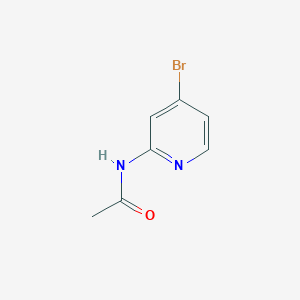
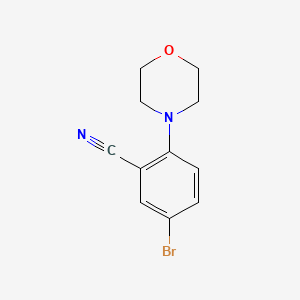
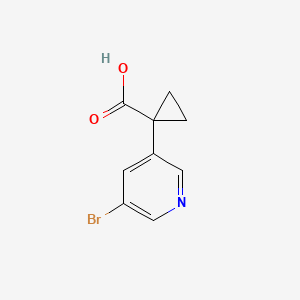
![8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one](/img/structure/B1526738.png)
